3-(2,3-Dimethoxy-2-methylpropyl)-1-(4-fluorophenyl)urea
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Overview
Description
3-(2,3-Dimethoxy-2-methylpropyl)-1-(4-fluorophenyl)urea is a synthetic organic compound. It belongs to the class of urea derivatives, which are known for their diverse applications in pharmaceuticals, agriculture, and materials science. The compound’s unique structure, featuring both methoxy and fluorophenyl groups, suggests potential for various chemical and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dimethoxy-2-methylpropyl)-1-(4-fluorophenyl)urea typically involves the reaction of 4-fluoroaniline with an isocyanate derivative. The process may include:
Step 1: Preparation of the isocyanate intermediate by reacting 2,3-dimethoxy-2-methylpropylamine with phosgene or a phosgene substitute.
Step 2: Reaction of the isocyanate intermediate with 4-fluoroaniline under controlled temperature and solvent conditions to form the desired urea derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dimethoxy-2-methylpropyl)-1-(4-fluorophenyl)urea can undergo various chemical reactions, including:
Oxidation: Potential oxidation of the methoxy groups to form corresponding aldehydes or acids.
Reduction: Reduction of the urea moiety to form amines.
Substitution: Nucleophilic substitution reactions at the fluorophenyl ring.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Use of nucleophiles like hydroxide ions or amines under basic conditions.
Major Products
Oxidation Products: Aldehydes, acids.
Reduction Products: Amines.
Substitution Products: Substituted phenyl derivatives.
Scientific Research Applications
3-(2,3-Dimethoxy-2-methylpropyl)-1-(4-fluorophenyl)urea may have applications in various fields:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying enzyme activities.
Medicine: Possible development as a pharmaceutical agent due to its unique structural features.
Industry: Use in the development of new materials or agrochemicals.
Mechanism of Action
The mechanism of action of 3-(2,3-Dimethoxy-2-methylpropyl)-1-(4-fluorophenyl)urea would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The methoxy and fluorophenyl groups could play a role in enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,3-Dimethoxypropyl)-1-(4-fluorophenyl)urea
- 3-(2-Methoxy-2-methylpropyl)-1-(4-fluorophenyl)urea
- 3-(2,3-Dimethoxy-2-methylpropyl)-1-phenylurea
Uniqueness
3-(2,3-Dimethoxy-2-methylpropyl)-1-(4-fluorophenyl)urea is unique due to the presence of both methoxy and fluorophenyl groups, which may confer distinct chemical and biological properties compared to its analogs. These structural features could influence its reactivity, stability, and interactions with biological targets.
Properties
IUPAC Name |
1-(2,3-dimethoxy-2-methylpropyl)-3-(4-fluorophenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O3/c1-13(19-3,9-18-2)8-15-12(17)16-11-6-4-10(14)5-7-11/h4-7H,8-9H2,1-3H3,(H2,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOSRVOZRJFSYKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NC1=CC=C(C=C1)F)(COC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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